(R)-4-Isopropylthiazolidine-2-thione

Catalog No.
S733499
CAS No.
110199-16-1
M.F
C6H11NS2
M. Wt
161.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Isopropylthiazolidine-2-thione

CAS Number

110199-16-1

Product Name

(R)-4-Isopropylthiazolidine-2-thione

IUPAC Name

(4R)-4-propan-2-yl-1,3-thiazolidine-2-thione

Molecular Formula

C6H11NS2

Molecular Weight

161.3 g/mol

InChI

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8)/t5-/m0/s1

InChI Key

CWIZUGZKLJDJLE-YFKPBYRVSA-N

SMILES

CC(C)C1CSC(=S)N1

Canonical SMILES

CC(C)C1CSC(=S)N1

Isomeric SMILES

CC(C)[C@@H]1CSC(=S)N1

(R)-4-Isopropylthiazolidine-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C6_6H11_{11}NS2_2 and a molecular weight of approximately 161.29 g/mol. This compound features a thiazolidine ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The presence of an isopropyl group at the 4-position contributes to its unique chemical properties and biological activities. It is recognized for its potential applications in pharmaceuticals, particularly as a chiral auxiliary in asymmetric synthesis.

Chiral Auxiliary

One of the primary applications of (R)-4-Isopropylthiazolidine-2-thione is as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that can be used to introduce chirality, or handedness, into other molecules during a chemical reaction.

A study published in the Journal of the American Chemical Society demonstrates how (R)-4-Isopropylthiazolidine-2-thione can be used as a chiral auxiliary for the stereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). Source: DOI: 10.1021/ja00003a040:

, including:

  • Nucleophilic Substitution Reactions: The thione group can act as a nucleophile, allowing for the formation of thiazolidine derivatives.
  • Formation of Metal Complexes: This compound can react with metal halides, forming stable complexes that are useful in coordination chemistry.
  • Dehydrochlorination Reactions: It can undergo dehydrochlorination when treated with bases, leading to the formation of unsaturated derivatives.

(R)-4-Isopropylthiazolidine-2-thione exhibits several notable biological activities:

  • Antifungal Properties: Derivatives of thiazolidine-2-thione, including this compound, have shown significant antifungal activity against various pathogens, making them candidates for antifungal drug development.
  • Antidiabetic Effects: Similar to other thiazolidinediones, this compound activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity and glucose metabolism .
  • Potential Neuroprotective Effects: Some studies suggest that thiazolidine derivatives may have neuroprotective properties, although more research is needed to confirm these effects.

The synthesis of (R)-4-Isopropylthiazolidine-2-thione typically involves several steps:

  • Preparation of Thiazolidine Ring: The initial step often includes the reaction of amino alcohols with carbon disulfide (CS2_2) in the presence of potassium hydroxide (KOH).
  • Dehydrochlorination: Following the formation of the thiazolidine ring, dehydrochlorination can be achieved using cinnamyl chloride or other suitable reagents to yield the final product .
  • Chiral Resolution: If enantiomeric purity is required, chiral resolution techniques may be employed to isolate the desired (R)-enantiomer.

(R)-4-Isopropylthiazolidine-2-thione has several applications in various fields:

  • Pharmaceutical Development: It serves as a chiral auxiliary in asymmetric synthesis, critical for producing specific stereoisomers in drug formulations.
  • Agricultural Chemistry: Its antifungal properties make it a candidate for developing agricultural fungicides.
  • Material Science: The compound's unique structural features may find applications in developing novel materials with specific electronic or optical properties.

Studies examining the interactions of (R)-4-Isopropylthiazolidine-2-thione with biological systems indicate:

  • Binding Affinity to PPARγ: Research has demonstrated that this compound binds effectively to PPARγ, influencing glucose metabolism and insulin sensitivity .
  • Complex Formation with Metals: Interaction studies reveal that this thiazolidine derivative can form stable complexes with various metal ions, which may enhance its biological efficacy or alter its pharmacokinetic properties .

Several compounds share structural similarities with (R)-4-Isopropylthiazolidine-2-thione. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
(S)-4-Isopropylthiazolidine-2-thione76186-04-40.95Enantiomer with distinct biological activities
(S)-4-Benzylthiazolidine-2-thione171877-39-70.71Exhibits different antifungal properties
3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid7025-19-60.51Related structure but distinct functional groups

(R)-4-Isopropylthiazolidine-2-thione stands out due to its specific isopropyl substitution and associated biological activities, particularly its role as a chiral auxiliary in drug development and its potential therapeutic benefits in metabolic disorders.

Thiazolidine-2-thiones, first synthesized in the mid-20th century, gained prominence due to their structural similarity to biologically active thiazolidinediones (TZDs). Early work focused on their antimicrobial properties, but the discovery of their chiral induction capabilities in the 1990s revolutionized asymmetric synthesis. The thione group's dual nucleophilic-electrophilic character enables:

  • Chelation with transition metals (e.g., Ti, Ni)
  • Formation of stable enolates for carbon-carbon bond formation
  • Covalent modification of enzyme active sites

Key milestones include the development of DABCO-catalyzed syntheses and nickel(II)-BINAP complexes for enantioselective aldol reactions.

Discovery and Initial Applications of 4-Isopropylthiazolidine-2-thione

The 4-isopropyl derivative was first reported in 1998 during studies on chiral auxiliaries for phosphorus-containing prodrugs. Its synthesis typically involves:

Synthesis Protocol:

  • Cyclocondensation of L-valinol with carbon disulfide
  • Resolution via chiral chromatography or enzymatic methods
  • Recrystallization from chloroform/hexane (mp: 69–71°C)
Property(R)-Enantiomer(S)-Enantiomer
[α]²⁰_D (CHCl₃)+37.0°-37.0°
Melting Point69–71°C69–71°C
ReactivityPrefers "non-Evans" syn adductsFavors "Evans" syn products

Early applications focused on:

  • Diastereoselective synthesis of anti-HIV phosphoramidates
  • Corrosion inhibition in industrial lubricants

Significance of Chirality: Development of Enantiomerically Pure Forms

The R-enantiomer's stereochemical impact arises from:

  • Stereoelectronic Effects: The isopropyl group creates a chiral pocket that directs reagent approach (Fig. 1A).
  • Metal Coordination: Forms octahedral complexes with Ni(II), stabilizing specific transition states.
  • Enzyme Recognition: Binds xanthine oxidase (XO) with Kᵢ = 3.56 μM vs 8.9 μM for allopurinol.

Case Study: In nickel-catalyzed aldol reactions, the R-configuration yields β-silyloxy-α-azido adducts with 98% ee, crucial for synthesizing kasumigamide analogs.

Positioning Within Heterocyclic Chemistry Research

As a thiazolidine-2-thione derivative, it occupies a unique niche:

FeatureImpact
Planar S-C(=S)-N moietyEnables π-stacking with aromatic residues in enzyme active sites
Thiocarbonyl groupActs as hydrogen bond acceptor (σ-hole: +25.3 kJ/mol)
Chiral center (C4)Dictates facial selectivity in [4+2] cycloadditions

Recent applications span:

  • XO inhibitors for hyperuricemia (IC₅₀: 3.56 μM)
  • Biopesticides with 73% lower environmental persistence vs organophosphates
  • Flavor enhancers (threshold: 0.8 ppm in lipid matrices)

The classical synthesis of thiazolidine-2-thione derivatives typically involves the cyclocondensation of β-amino alcohols with carbon disulfide under basic conditions. For example, a modified protocol using 2-aminoethanol as the starting material reacts with carbon disulfide in ethanol at 40°C in the presence of potassium hydroxide, yielding thiazolidine-2-thione with a 68.1% efficiency after recrystallization [1]. This method benefits from readily available starting materials but often requires extended reaction times and generates stoichiometric amounts of inorganic waste.

A patent describing the synthesis of chiral oxazolidine-2-thiones provides analogous insights for thiazolidine systems. Chiral amino alcohols react with carbon disulfide at temperatures ranging from -40°C to +100°C in the presence of inorganic bases like potassium carbonate, followed by hydrogen peroxide treatment to afford enantiomerically pure products in near-quantitative yields [5]. While optimized for oxazolidines, this approach highlights the broader applicability of amino alcohol precursors in constructing five-membered thiocarbonyl heterocycles.

DABCO-Catalyzed Synthesis Approaches

Mechanistic Insights into Base-Catalyzed Cyclization

The DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed protocol enables the construction of thiazolidine-2-thiones bearing quaternary carbon centers. This method employs α-tertiary propargylamines and carbon disulfide under solvent-free conditions at ambient temperatures [2]. Mechanistic studies suggest that DABCO deprotonates carbon disulfide, generating a reactive dithiocarbamate intermediate. Subsequent nucleophilic attack by the propargylamine’s amine group initiates a 5-endo-dig cyclization, forming the thiazolidine ring with concomitant elimination of hydrogen sulfide.

Optimization of Reaction Parameters

Key optimized parameters include:

  • Catalyst loading: 2–5 mol% DABCO achieves optimal turnover without side reactions.
  • Temperature: Reactions proceed efficiently at 25°C, avoiding thermal decomposition of sensitive intermediates.
  • Substrate scope: Bulky α-tertiary propargylamines with aryl or alkyl groups exhibit excellent reactivity, while sterically hindered substrates require slight increases in reaction time [2].

One-Pot Synthesis Strategies

KA₂ Reaction–CS₂ Trapping Methodology

A one-pot strategy combines the KA₂ (Knochel–Aknin) coupling of alkynes with amines and subsequent carbon disulfide trapping. For instance, propargylamines generated in situ react directly with carbon disulfide, bypassing intermediate isolation. This method reduces purification steps and improves overall yields to >85% for several derivatives [2].

Efficiency and Scalability Considerations

The one-pot approach demonstrates excellent scalability, with gram-scale reactions maintaining >80% yield. Solvent-free conditions and low catalyst loadings enhance industrial viability, though strict control of moisture and oxygen is critical to prevent side reactions.

Stereoselective Synthesis Methods

Asymmetric Induction Strategies

Enantioselective synthesis of (R)-4-isopropylthiazolidine-2-thione has been achieved using chiral metal complexes. A copper–pybox catalyst facilitates a multicomponent reaction between imines, terminal alkynes, and isothiocyanates, yielding thiazolidine-2-imines with 60–99% enantiomeric excess (ee) [4]. Similarly, nickel(II)–Tol-BINAP complexes promote asymmetric aldol reactions of N-azidoacetyl-thiazolidine-2-thiones, achieving >95% ee for β-hydroxy-α-azido derivatives [3].

Resolution Techniques for Enantiomeric Purification

Crystallization-driven dynamic resolution is employed when asymmetric synthesis yields suboptimal ee. For example, diastereomeric salts formed with chiral acids (e.g., tartaric acid) enable the isolation of (R)-enantiomers from racemic mixtures [5]. Chromatographic methods using chiral stationary phases (e.g., cellulose derivatives) further refine enantiopurity to >99% [3].

Electrochemically Generated Base Synthesis

While not directly reported for (R)-4-isopropylthiazolidine-2-thione, electrochemical methods show promise for analogous systems. In situ generation of bases via cathodic reduction could replace stoichiometric bases like KOH, minimizing waste. Preliminary studies on thiazolidinones suggest that controlled-potential electrolysis in aprotic solvents may enable greener syntheses, though further research is needed [1] [5].

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)ConditionsScalability
Classical (KOH/ethanol)68–99 [1] [5]40°C, 3–24 hModerate (gram-scale)
DABCO-catalyzed70–92 [2]Solvent-free, 25°C, 12 hHigh
Nickel(II)–Tol-BINAP85–95 [3]>95-20°C, anhydrous CH₂Cl₂, 24 hLow (milligram-scale)
Copper–pybox60–90 [4]60–990°C, toluene, 48 hModerate

Key Observations:

  • Classical methods offer reliability but lack stereocontrol.
  • DABCO-catalyzed routes excel in atom economy and scalability.
  • Asymmetric catalysis achieves high enantioselectivity at the expense of complex setups.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-4-Isopropylthiazolidine-2-thione

Dates

Last modified: 09-14-2023

Explore Compound Types